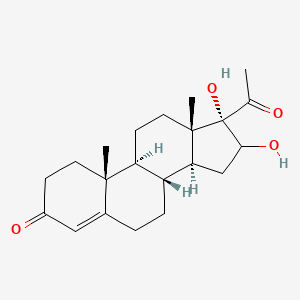
16,17-Dihydroxypregn-4-ene-3,20-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
16,17-Dihydroxypregn-4-ene-3,20-dione is a steroidal compound with the molecular formula C21H30O4 and a molecular weight of 346.471 g/mol . It is known for its unique structure, which includes hydroxyl groups at the 16th and 17th positions of the pregnane skeleton.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 16,17-Dihydroxypregn-4-ene-3,20-dione typically involves multiple steps, starting from simpler steroidal precursors. One common method involves the hydroxylation of pregn-4-ene-3,20-dione at the 16th and 17th positions using specific reagents and catalysts . The reaction conditions often require controlled temperatures and pH levels to ensure the selective addition of hydroxyl groups.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors and advanced purification techniques. The process is optimized for high yield and purity, often using continuous flow reactors and automated systems to maintain consistent reaction conditions .
Analyse Des Réactions Chimiques
Types of Reactions
16,17-Dihydroxypregn-4-ene-3,20-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different hydroxylated derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions . The conditions often involve specific solvents, temperatures, and pH levels to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 16,17-diketopregn-4-ene-3,20-dione, while reduction could produce 16,17-dihydroxy derivatives with different stereochemistry .
Applications De Recherche Scientifique
16,17-Dihydroxypregn-4-ene-3,20-dione has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 16,17-Dihydroxypregn-4-ene-3,20-dione involves its interaction with specific molecular targets and pathways. It can bind to steroid receptors, modulating gene expression and influencing various physiological processes . The hydroxyl groups at the 16th and 17th positions play a crucial role in its binding affinity and activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
11β,17-Dihydroxypregn-4-ene-3,20-dione: Similar in structure but with hydroxyl groups at the 11th and 17th positions.
Pregn-4-ene-3,20-dione: Lacks the hydroxyl groups at the 16th and 17th positions.
Uniqueness
16,17-Dihydroxypregn-4-ene-3,20-dione is unique due to its specific hydroxylation pattern, which imparts distinct chemical and biological properties. This makes it valuable in research and industrial applications where specific functional groups are required .
Propriétés
Formule moléculaire |
C21H30O4 |
|---|---|
Poids moléculaire |
346.5 g/mol |
Nom IUPAC |
(8R,9S,10R,13S,14S,17S)-17-acetyl-16,17-dihydroxy-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C21H30O4/c1-12(22)21(25)18(24)11-17-15-5-4-13-10-14(23)6-8-19(13,2)16(15)7-9-20(17,21)3/h10,15-18,24-25H,4-9,11H2,1-3H3/t15-,16+,17+,18?,19+,20+,21-/m1/s1 |
Clé InChI |
CXDWHYOBSJTRJU-CWNZLVRBSA-N |
SMILES isomérique |
CC(=O)[C@]1(C(C[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C)O)O |
SMILES canonique |
CC(=O)C1(C(CC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


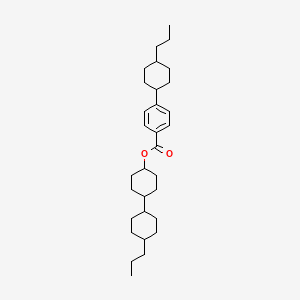

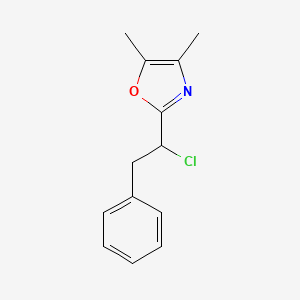
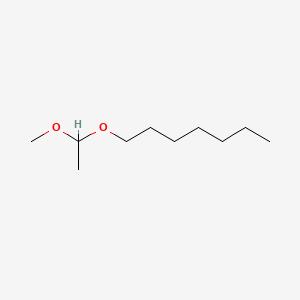
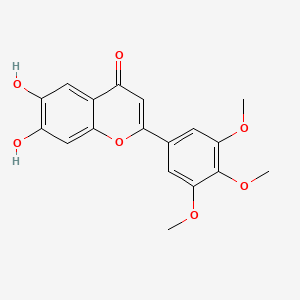

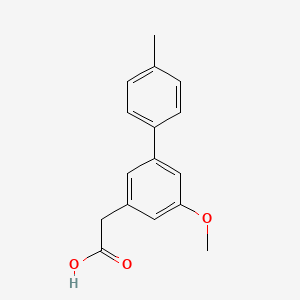
![(3S,7S,8R,9S,10R,13S,14S)-3-hydroxy-7-methoxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one](/img/structure/B13806849.png)
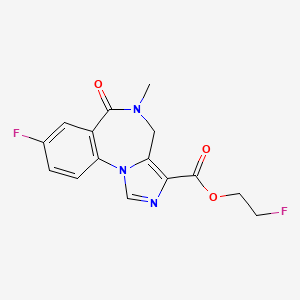
![4'-Methoxy-4-methyl-5-oxo-2,3,4,5-tetrahydro[1,1'-biphenyl]-4-carbonitrile](/img/structure/B13806860.png)

![2-Ethyl-2-azapentacyclo[11.7.0.03,11.04,9.015,20]icosa-1(13),3(11),4,6,8,15,17,19-octaene-10,14-dione](/img/structure/B13806867.png)

![5-Chloro-2-[(4-propan-2-yloxybenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13806878.png)
